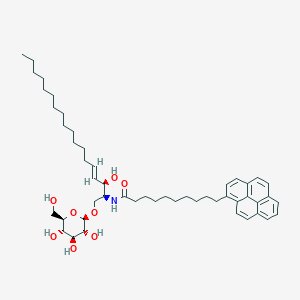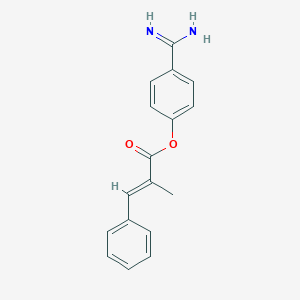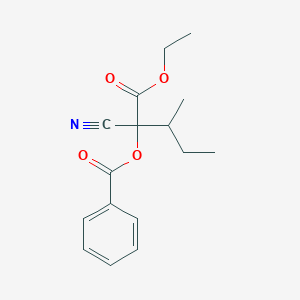
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester, commonly known as CBME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBME belongs to the family of β-lactones, which are known for their diverse biological activities.
作用機序
The mechanism of action of CBME is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and tumor growth. CBME has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. CBME has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and are implicated in tumor growth and metastasis.
生化学的および生理学的効果
CBME has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in a number of diseases. CBME has also been found to have anti-tumor effects by inhibiting the growth and metastasis of cancer cells. Additionally, CBME has been found to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One of the advantages of CBME is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of CBME is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of CBME.
将来の方向性
There are numerous future directions for the study of CBME. One potential direction is the development of CBME-based drugs for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration route of CBME. Further studies are also needed to understand the mechanism of action of CBME and its effects on different cell types. Finally, the development of new synthetic methods for CBME could improve its solubility and make it more accessible for in vivo studies.
Conclusion:
In conclusion, CBME is a promising compound with diverse biological activities that make it a potential candidate for the development of new drugs. CBME has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities, as well as neuroprotective effects. However, further studies are needed to determine the optimal dosage and administration route of CBME and to understand its mechanism of action. The development of new synthetic methods for CBME could also improve its solubility and make it more accessible for in vivo studies.
合成法
The synthesis of CBME involves the reaction of 3-methyl-2-butanone with benzoyl chloride in the presence of triethylamine to form 2-benzoyloxy-3-methylbutanone. This intermediate is then reacted with cyanogen bromide to form CBME. The final step involves the esterification of CBME with ethanol to form the ethyl ester of CBME.
科学的研究の応用
CBME has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. CBME has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, CBME has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
CAS番号 |
19788-62-6 |
|---|---|
製品名 |
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester |
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC名 |
(2-cyano-1-ethoxy-3-methyl-1-oxopentan-2-yl) benzoate |
InChI |
InChI=1S/C16H19NO4/c1-4-12(3)16(11-17,15(19)20-5-2)21-14(18)13-9-7-6-8-10-13/h6-10,12H,4-5H2,1-3H3 |
InChIキー |
IKGSENPDNXXJKM-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |
正規SMILES |
CCC(C)C(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |
同義語 |
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



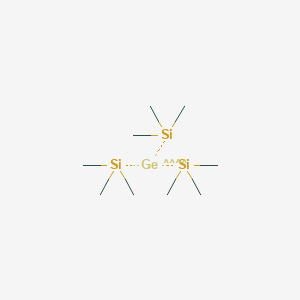
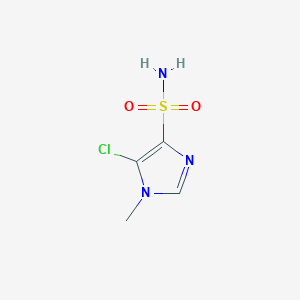
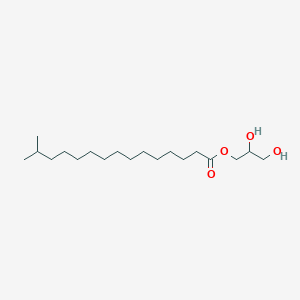
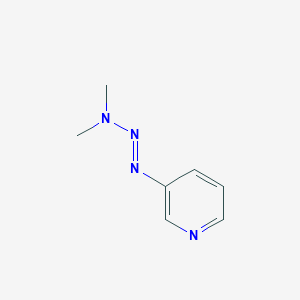

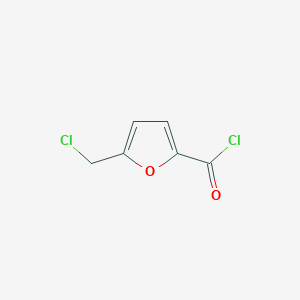
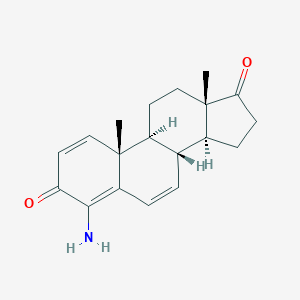


![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
